N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-indole-2-carboxamide
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Overview
Description
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-indole-2-carboxamide is a complex organic compound that features a unique structure combining pyrazole, pyrazine, and indole moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Moiety: Starting with 1-methyl-1H-pyrazole, the compound is often synthesized through cyclization reactions involving hydrazine and 1,3-diketones under acidic or basic conditions.
Pyrazine Ring Construction: The pyrazine ring can be constructed via condensation reactions involving diamines and diketones or through cyclization of appropriate precursors.
Indole Synthesis: The indole ring is typically synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Coupling Reactions: The final step involves coupling the pyrazole-pyrazine intermediate with the indole-2-carboxamide through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and indole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the pyrazine ring, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can take place, especially at the indole and pyrazole rings, using reagents like halogens, alkylating agents, or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, HOBt.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further analyzed for their potential biological activities.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-indole-2-carboxamide is studied for its potential as a bioactive molecule. It may exhibit various biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide
- 1-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-pyrazole-4-sulfonamide
Uniqueness
Compared to similar compounds, N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-indole-2-carboxamide stands out due to its unique combination of pyrazole, pyrazine, and indole rings. This structural uniqueness may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c1-24-11-13(9-22-24)17-16(19-6-7-20-17)10-21-18(25)15-8-12-4-2-3-5-14(12)23-15/h2-9,11,23H,10H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDSDXQXDYVUPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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